molecular formula C13H12O3 B11889480 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid

Cat. No.: B11889480
M. Wt: 216.23 g/mol
InChI Key: UAMPRMINVIUYJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of naphthylselenols or naphthylselenocyanates with chloroacetic acid under neutralized conditions . The reaction typically requires careful control of pH to avoid decomposition of the reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Formation of 2-(4-carboxynaphthalen-1-yl)acetic acid.

    Reduction: Formation of 2-(4-(hydroxymethyl)naphthalen-1-yl)ethanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-[4-(hydroxymethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H12O3/c14-8-10-6-5-9(7-13(15)16)11-3-1-2-4-12(10)11/h1-6,14H,7-8H2,(H,15,16)

InChI Key

UAMPRMINVIUYJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CC(=O)O)CO

Origin of Product

United States

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